molecular formula C20H22N2O3S2 B11656010 (E)-O-cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate

(E)-O-cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate

Cat. No.: B11656010
M. Wt: 402.5 g/mol
InChI Key: JXXWKKXISQUARZ-UHFFFAOYSA-N
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Description

(E)-O-Cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone (O–C(=S)–N) with three distinct substituents:

  • A cyclohexyl group (O-linked), contributing steric bulk and lipophilicity.
  • A phenyl((phenylsulfonyl)imino)methyl group (N-linked), featuring a sulfonyl-imine motif (Ph–SO₂–N=CH–Ph), which introduces electron-withdrawing and rigid planar geometry.

This compound’s stereochemical designation (E-configuration) at the imine double bond influences its molecular interactions and reactivity.

Properties

Molecular Formula

C20H22N2O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

O-cyclohexyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate

InChI

InChI=1S/C20H22N2O3S2/c23-27(24,18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)21-20(26)25-17-12-6-2-7-13-17/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2,(H,21,22,26)

InChI Key

JXXWKKXISQUARZ-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)OC(=S)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)OC(=S)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of benzenesulfonyl chloride, phenylamine, and cyclohexyloxy methanethioamide under controlled conditions. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison

Compound Name Key Functional Groups Molecular Features Reference
(E)-O-Cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate Carbamothioate, sulfonyl-imine, cyclohexyl High steric bulk, E-configuration, planar imine N/A
O-Phenyl carbamothioate Carbamothioate, phenyl-O Simpler structure, no sulfonyl/imine groups
Famphur (O,O-dimethyl O-[4-(N,N-dimethylsulfamoyl)phenyl] phosphorothioate) Phosphorothioate, sulfamoyl Phosphorus backbone, sulfamoyl substituent
Acryloyl azo-azomethine dyes (e.g., 4-[[[4-(phenylazo)phenyl]imino]methyl]phenyl-2-propenoate) Azo (-N=N-), imine, acryloyl Conjugated π-system, chromophoric properties

Key Observations :

  • The sulfonyl-imine group in the target compound distinguishes it from simpler carbamothioates (e.g., O-phenyl carbamothioate ) and phosphorothioates (e.g., Famphur ).
  • Unlike azo-azomethine dyes , which rely on conjugated azo (-N=N-) groups for optical applications, the target compound’s sulfonyl-imine motif may prioritize stability over chromophoric activity.

Key Observations :

  • The target compound likely requires sequential functionalization (e.g., sulfonylation followed by imine condensation), contrasting with the one-step esterification of O-phenyl carbamothioate .

Physical and Chemical Properties

Table 3: Inferred Properties Based on Structural Analogues

Property Target Compound O-Phenyl Carbamothioate Famphur Azo-Azomethine Dyes
Solubility Low in water (lipophilic cyclohexyl group) Moderate in organic solvents Low (phosphorothioate ester) High in polar aprotic solvents
Reactivity Nucleophilic attack at thiocarbamate S Hydrolysis-prone Enzymatic inhibition Photodegradation (azo group)
Thermal Stability High (rigid sulfonyl-imine) Moderate Moderate Low (azo group susceptible to heat)

Key Observations :

  • The sulfonyl-imine group may confer greater thermal stability than azo-azomethine dyes, which degrade under UV/heat .

Biological Activity

(E)-O-cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate is a compound that falls within the category of carbamate derivatives. These compounds are known for their diverse biological activities, including herbicidal, insecticidal, and potential therapeutic effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

 E O cyclohexyl phenyl phenylsulfonyl imino methyl carbamothioate\text{ E O cyclohexyl phenyl phenylsulfonyl imino methyl carbamothioate}

This structure features a cyclohexyl group, a phenyl group linked to a phenylsulfonyl imino moiety, and a carbamothioate functional group. The presence of these functional groups suggests potential interactions with biological targets.

Carbamate compounds typically exert their biological effects through inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission. This mechanism is crucial for both herbicidal activity and potential neurotoxic effects in mammals.

MechanismDescription
AChE InhibitionPrevents breakdown of acetylcholine, leading to overstimulation of neurons.
Toxicity ProfilesVary based on structural modifications; some exhibit selective toxicity.
BiotransformationConversion into active metabolites that may enhance or mitigate toxicity.

Biological Activity

Recent studies have evaluated the biological activity of various carbamate derivatives, including those structurally similar to this compound.

  • Toxicity Studies : Research indicates that certain carbamates exhibit significant toxicity towards non-target organisms, including aquatic species. For example, studies have reported varying LC50 values for related compounds in fish species, highlighting the need for careful ecological risk assessments.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens. A study on carbamate analogs indicated that modifications in side chains could lead to enhanced antibacterial efficacy against strains like H. pylori.
  • Quorum Sensing Inhibition : Recent evaluations also suggest that certain carbamates can modulate quorum sensing in bacteria such as Vibrio fischeri, indicating potential applications in controlling bacterial communication and biofilm formation.

Table 2: Biological Activities of Carbamate Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
4-nitrobenzyl carbamateAntimicrobial20
Cyclohexyl thiocarbamateHerbicidalNot specified
Phenyl-substituted carbamateQuorum sensingVariable

Case Studies

  • Ecotoxicological Assessments : A comprehensive study assessed the impact of various carbamates on aquatic ecosystems, revealing that certain formulations could lead to significant mortality in sensitive species like rainbow trout at concentrations as low as 3 mg/L.
  • Therapeutic Potential : Another investigation explored the anti-cancer potential of carbamate derivatives, demonstrating that specific structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues.
  • In Vivo Studies : Research involving animal models has indicated that certain analogs may exhibit neuroprotective effects at lower doses while still maintaining their efficacy against pests.

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